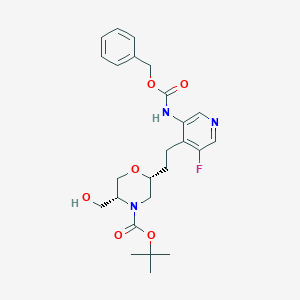![molecular formula C10H16N2O3 B13033734 Tert-butyl cis-3-oxo-2,4-diazabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13033734.png)
Tert-butyl cis-3-oxo-2,4-diazabicyclo[3.2.0]heptane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl cis-3-oxo-2,4-diazabicyclo[3.2.0]heptane-2-carboxylate is a heterocyclic compound with a unique bicyclic structure. It is primarily used in research and development within the fields of organic chemistry and medicinal chemistry. The compound’s structure features a tert-butyl ester group, which contributes to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl cis-3-oxo-2,4-diazabicyclo[3.2.0]heptane-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a carbonyl compound, followed by cyclization and esterification to introduce the tert-butyl group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl cis-3-oxo-2,4-diazabicyclo[3.2.0]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different chemical applications .
Aplicaciones Científicas De Investigación
Tert-butyl cis-3-oxo-2,4-diazabicyclo[3.2.0]heptane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl cis-3-oxo-2,4-diazabicyclo[3.2.0]heptane-2-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The pathways involved may include inhibition or activation of enzymes, receptor binding, and signal transduction .
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl cis-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate
- Tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
- Tert-butyl 6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate
Uniqueness
Tert-butyl cis-3-oxo-2,4-diazabicyclo[3.2.0]heptane-2-carboxylate is unique due to its specific bicyclic structure and the presence of both oxo and diaza functionalities. This combination provides distinct reactivity and stability, making it valuable for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C10H16N2O3 |
|---|---|
Peso molecular |
212.25 g/mol |
Nombre IUPAC |
tert-butyl (1R,5S)-3-oxo-2,4-diazabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-7-5-4-6(7)11-8(12)13/h6-7H,4-5H2,1-3H3,(H,11,13)/t6-,7+/m0/s1 |
Clave InChI |
JJGRTZWWZUYYCU-NKWVEPMBSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@@H]2NC1=O |
SMILES canónico |
CC(C)(C)OC(=O)N1C2CCC2NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 6-hydroxy-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylate](/img/structure/B13033652.png)
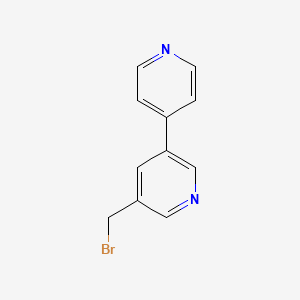
![4-Chloro-8,8-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine](/img/structure/B13033660.png)

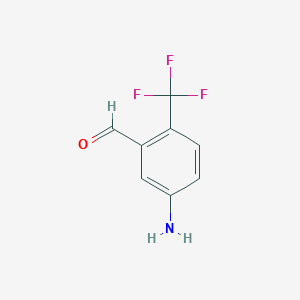
![3,8-Dichloroimidazo[1,2-A]pyridine](/img/structure/B13033667.png)
![Ethyl 8-aminobicyclo[3.2.1]octane-3-carboxylate hcl](/img/structure/B13033672.png)
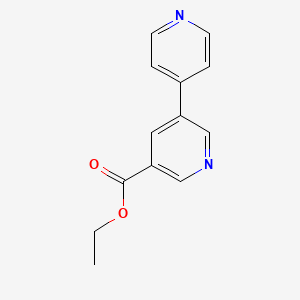
![7-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13033681.png)
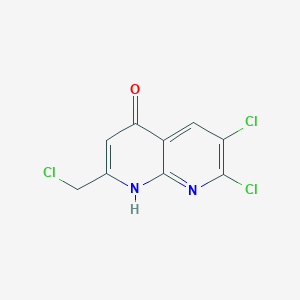
![tert-butyl N-[2-(1,3-thiazol-2-yl)ethyl]carbamate](/img/structure/B13033721.png)
![4-Chloro-2-methyl-5H-pyrrolo[3,4-D]pyrimidin-7(6H)-one](/img/structure/B13033728.png)
![2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.6]undecane-4-carboxylic acid](/img/structure/B13033729.png)
